molecular formula C10H12N4O4 B1681241 Cndac CAS No. 135598-68-4

Cndac

カタログ番号: B1681241
CAS番号: 135598-68-4
分子量: 252.23 g/mol
InChIキー: DCYBPMFXJCWXNB-JWIUVKOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エチル酪酸、別名2-エチルブタン酸は、分子式C6H12O2を持つ有機化合物です。無色で特有の臭いを持つ液体であり、水、エタノール、エーテルに溶解します。エチル酪酸は、果実香を有するため、香料および香料業界で利用されるエステルの製造に広く使用されています。

科学的研究の応用

Clinical Applications

CNDAC is currently being investigated in various clinical settings:

  • Hematologic Malignancies : this compound, as a prodrug sapacitabine, is undergoing clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The SEAMLESS pivotal Phase 3 trial evaluates sapacitabine as a front-line treatment for elderly patients with newly diagnosed AML who cannot undergo intensive chemotherapy. Early studies have shown promising anti-leukemic activity and a favorable safety profile .
  • Solid Tumors : In preclinical models, this compound has demonstrated superior efficacy compared to traditional nucleoside analogs like gemcitabine in delaying tumor growth in liver metastasis models. The compound exhibits potent anti-tumor activity across various solid tumors .

Combination Therapies

Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance its efficacy:

  • Synergistic Combinations : Studies have shown that this compound synergizes with drugs targeting distinct DNA repair pathways. For example, combinations with imatinib (a c-Abl kinase inhibitor) and PARP inhibitors (like olaparib) have demonstrated enhanced cytotoxic effects in HR-deficient cancer cells .
  • Mechanistic Insights : The combination of this compound with agents like temozolomide and taxanes has also been explored. These combinations result in additive cytotoxic effects, particularly in cells deficient in homologous recombination repair mechanisms .

Case Studies and Research Findings

  • Clinical Trials : A Phase 1 trial reported promising results for sapacitabine in patients with advanced leukemias and MDS. The study indicated that sapacitabine had a maximum tolerated dose that was well-tolerated among participants, showing signs of anti-leukemic activity .
  • Preclinical Models : Research demonstrated that this compound's incorporation into DNA significantly increased sensitivity in cancer cell lines lacking BRCA1 or BRCA2 genes. This suggests that this compound could be particularly effective in treating cancers associated with these genetic deficiencies .
  • Combination Studies : In vitro studies have shown that combinations of this compound with other agents resulted in lower concentrations needed for effective treatment compared to administering either drug alone. This highlights the potential for developing more effective treatment regimens using lower doses of each drug .

作用機序

エチル酪酸は、様々な分子標的や経路を通じて効果を発揮します。代謝過程に関与する酵素や受容体と相互作用する可能性があります。例えば、脂肪酸の酸化または還元を触媒する酵素の基質として作用する場合があります。 さらに、そのエステルは嗅覚受容体に結合することができ、香料および香料業界での使用に寄与します .

準備方法

合成ルートと反応条件

エチル酪酸は、いくつかの方法で合成できます。

工業的製造方法

エチル酪酸の工業的製造は、一般的に、ジエチルアセトアルデヒドの触媒酸化またはジエチルマロン酸の脱炭酸を含みます。 これらの方法は、効率とスケーラビリティが優れているため、好まれています .

化学反応の分析

反応の種類

エチル酪酸は、次のような様々な化学反応を起こします。

一般的な試薬と条件

    酸化: 過マンガン酸カリウム、三酸化クロム。

    還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

    エステル化: 触媒としての硫酸、様々なアルコール。

    置換: 塩素または臭素などのハロゲン.

主要な生成物

    酸化: ケトン、アルデヒド。

    還元: アルコール。

    エステル化: エステル。

    置換: ハロゲン化誘導体.

類似化合物との比較

エチル酪酸は、次のような他の類似化合物と比較することができます。

エチル酪酸は、その独特の構造により、特に香料および香料業界において、独特の化学反応性と用途を有しています。

生物活性

CNDAC, or 1-(2-Cyano-2-deoxy-beta-D-arabino-pentofuranosyl)cytosine, is a nucleoside analog that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential clinical applications.

Antitumor Activity

This compound has been shown to possess potent antitumor activity against various cancer cell lines. Preclinical studies indicate that both this compound and its prodrug sapacitabine demonstrate strong cytotoxic effects in vitro and in vivo.

Key Findings

  • Cytotoxicity : this compound exhibits cytotoxicity comparable to established chemotherapeutic agents. In vitro studies have demonstrated that it effectively induces cell death in a range of human tumor cell lines, including those resistant to other treatments .
  • Mechanism of Action : this compound induces DNA damage through a unique mechanism involving self-strand breakage. When incorporated into DNA, this compound leads to the formation of single-strand breaks (SSBs), which can subsequently result in double-strand breaks (DSBs) if not repaired . This mechanism is distinct from other nucleoside analogs like gemcitabine and ara-C, which primarily cause S-phase arrest .

The biological activity of this compound is largely attributed to its ability to interfere with DNA synthesis and repair processes:

  • Incorporation into DNA : this compound is phosphorylated by deoxycytidine kinase to form CNDACMP, which is then converted into this compound triphosphate (this compound-TP). This triphosphate form gets incorporated into the DNA strand, leading to chain termination and subsequent DNA damage .
  • Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest predominantly in the G2/M phase. This is evidenced by experiments showing significant accumulation of cells in these phases following treatment with this compound .

Case Studies and Clinical Implications

This compound's promising biological activity has led to its investigation in clinical settings:

  • Combination Therapies : Research has shown that combining this compound with other chemotherapeutic agents can enhance its efficacy. For instance, combinations with cisplatin or oxaliplatin have demonstrated additive effects without increasing toxicity in HR-proficient cells .
  • Sensitivity in Genetic Contexts : Preliminary studies suggest that cancer cells deficient in homologous recombination repair pathways (e.g., BRCA1/2) exhibit heightened sensitivity to this compound. This specificity may provide a therapeutic advantage for targeting certain patient populations .

Data Summary

The following table summarizes key preclinical findings regarding the biological activity of this compound:

Study ReferenceCancer TypeMechanismKey Findings
VariousDNA DamageInduces SSBs leading to DSBs; potent cytotoxicity
Colon CancerCell Cycle ArrestArrests cells in G2/M phase; effective against resistant lines
HematologicalCombination TherapySynergistic effects with platinum-based therapies; effective in HR-deficient cells
Solid TumorsAntitumor ActivityEffective against multiple solid tumors; shows promise in clinical trials

特性

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBPMFXJCWXNB-JWIUVKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159474
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135598-68-4
Record name CNDAC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADGOCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cndac
Reactant of Route 2
Cndac
Reactant of Route 3
Cndac
Reactant of Route 4
Cndac
Reactant of Route 5
Cndac
Reactant of Route 6
Cndac
Customer
Q & A

Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?

A: this compound, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]

Q2: How do these single-strand breaks ultimately lead to cell death?

A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]

Q3: How does this compound impact the cell cycle?

A: In addition to causing DNA damage, this compound also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]

Q4: What is the role of homologous recombination (HR) in this compound's mechanism of action?

A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing this compound-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to this compound. [, , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]

Q6: What is known about the stability of this compound in different environments?

A: this compound undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []

Q7: How is this compound usually formulated for research and clinical use?

A: this compound itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, this compound has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests two main mechanisms for resistance:

  • Deoxycytidine Kinase (dCK) Loss: Acquired resistance to this compound, as observed in this compound-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of this compound into its active form. []
  • Increased SAMHD1 Levels: While this compound was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to this compound in leukemia cells by degrading this compound triphosphate (CNDACTP). []

Q9: Does resistance to this compound confer cross-resistance to other agents?

A: this compound-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to this compound. []

Q10: What in vitro models have been used to study this compound's activity?

A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate this compound's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to this compound.

Q11: What in vivo models have been employed to evaluate this compound's efficacy?

A: this compound has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]

Q12: What are the key findings from clinical trials of sapacitabine?

A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []

Q13: What drug delivery strategies have been explored to improve this compound's therapeutic index?

A: Liposomal formulations of this compound, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free this compound. [, , ] These modifications improve the pharmacokinetic properties of this compound, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).

Q14: Which targeting strategies have been explored for this compound liposomes?

A14: Two main targeting strategies have been explored:

  • Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.
  • Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl this compound (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.

Q15: Are there any potential biomarkers for predicting response to this compound or sapacitabine?

A:
HR Deficiency: Given the central role of HR in repairing this compound-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to this compound and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing this compound-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。